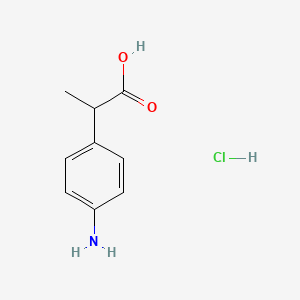

2-(4-Aminophenyl)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

2-(4-aminophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6(9(11)12)7-2-4-8(10)5-3-7;/h2-6H,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJRTCZDQMPEDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Protected Phenylalanine

The amine group of phenylalanine is first protected (e.g., via acetylation) to prevent undesired side reactions. The protected derivative undergoes nitration using nitric acid in a sulfuric acid medium at −10 to −20°C, yielding 4-nitrophenylalanine. Critical parameters include:

Reduction of the Nitro Group

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants. For example:

-

Catalytic hydrogenation : A solution of 4-nitrophenylalanine in methanol is treated with palladium on carbon under hydrogen pressure (100 kPa) at 30°C for 2.5 hours.

-

Zinc/ammonium chloride : In a methanol/water mixture, zinc dust and ammonium chloride reduce the nitro group at 25°C, achieving quantitative conversion.

Post-reduction, the amine is often formylated to prevent oxidation during subsequent steps.

Protective Group Manipulation and Salt Formation

Deprotection and Acid Hydrolysis

After reduction, the protecting group on the amine is removed. For acetyl-protected intermediates, hydrolysis under acidic conditions (e.g., 36% HCl at reflux) cleaves the acetyl group, yielding the free amine. Simultaneously, ester-protected carboxylic acid groups (if present) are hydrolyzed to the free acid.

Hydrochloride Salt Crystallization

The free base is converted to the hydrochloride salt by treatment with concentrated hydrochloric acid. For example:

-

A mixture of 2-(4-aminophenyl)propanoic acid and 36% HCl is refluxed for 5 hours, followed by concentration and crystallization in 2-propanol.

-

Yield optimization : Cooling the solution to 20°C and using antisolvents like acetone improve crystal purity.

Alternative Synthetic Routes

Direct Amination of Phenylpropanoic Acid

Industrial-Scale Process Optimization

Data from US Patent 5,969,179 outline scalable protocols:

Key industrial considerations:

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 2-(4-Nitrophenyl)propanoic acid.

Reduction: Formation of 2-(4-Aminophenyl)propanoic acid.

Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

Anti-inflammatory Properties

APPA has been investigated for its ability to inhibit the chemotaxis of polymorphonuclear leukocytes (PMNs). This property is crucial in managing inflammatory responses, making APPA a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and chronic inflammatory diseases. Studies have shown that APPA can significantly reduce PMN infiltration and improve neurological functions in models of ischemia, indicating its potential use in neuroprotective therapies .

Anticancer Activity

Recent research has highlighted the anticancer properties of derivatives of APPA. Compounds derived from APPA have demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) models. For example, specific derivatives were able to reduce A549 cell viability significantly, showcasing the potential for developing new anticancer agents based on the APPA scaffold .

Antioxidant Activity

APPA and its derivatives have also been evaluated for their antioxidant properties. These compounds showed promising results in scavenging free radicals, which is essential for protecting cells from oxidative stress-related damage. This antioxidant activity complements its anti-inflammatory effects and suggests potential applications in treating oxidative stress-related diseases .

Case Study 1: Cerebral Ischemia

In a study involving transient cerebral ischemia induced in rats, APPA was shown to reduce infarct size and improve neurological outcomes by inhibiting PMN infiltration into the brain tissue. This suggests that APPA could be beneficial in acute neurological conditions where inflammation plays a critical role .

Case Study 2: Cancer Cell Viability

A series of experiments evaluated various derivatives of APPA against A549 lung cancer cells. The most effective compounds reduced cell viability by over 50% compared to controls, highlighting their potential as anticancer agents .

Data Table: Summary of Findings

| Application | Mechanism | Model/Study Reference | Outcome |

|---|---|---|---|

| Anti-inflammatory | Inhibition of PMN chemotaxis | Cerebral Ischemia Study | Reduced PMN infiltration and infarct size |

| Anticancer | Cytotoxicity against cancer cells | A549 Cell Line | Significant reduction in cell viability |

| Antioxidant | Free radical scavenging | DPPH Assay | Promising antioxidant activity |

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group on the phenyl ring allows it to form hydrogen bonds with various biological molecules, influencing their activity. This compound can act as an inhibitor or activator of certain enzymes, depending on the specific application.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular formulas, and applications based on the evidence:

Functional Group Impact on Bioactivity

- Electron-Donating Groups (e.g., -OCH₃): Compounds like (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride exhibit enhanced solubility and may interact with hydrophobic pockets in enzymes or receptors .

- Electron-Withdrawing Groups (e.g., -F): Fluorinated derivatives (e.g., methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride) improve metabolic stability and binding specificity in drug design .

- Sulfur-Containing Groups (e.g., -SCH₃, -SO₂CH₃) : These groups increase lipophilicity, aiding in membrane penetration. The methanesulfonyl group in ’s compound is common in kinase inhibitors .

- Amino Group Position: The para-substituted amino group in the target compound contrasts with the meta-substituted analog in , which may alter intermolecular interactions in biological systems .

Biological Activity

2-(4-Aminophenyl)propanoic acid hydrochloride, a compound with significant biological activity, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, including its anticancer, antimicrobial, and antioxidant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H11ClN2O2. The compound features a propanoic acid moiety attached to an aminophenyl group, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-(4-Aminophenyl)propanoic acid exhibit promising anticancer properties. For instance, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines, including A549 (non-small cell lung cancer) cells.

Case Study: Cytotoxicity in A549 Cells

A study evaluated the cytotoxic effects of several derivatives against A549 cells. The results indicated that certain derivatives reduced cell viability significantly:

| Compound | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| Compound 1 | 86.1 | 25 |

| Compound 20 | 50.0 | 15 |

| Compound 29 | 31.2 | 10 |

These findings suggest that modifications to the phenyl ring can enhance the anticancer activity of the compound .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Its derivatives have been tested against a range of multidrug-resistant pathogens.

Table: Antimicrobial Efficacy Against Pathogens

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | Moderate |

| Vancomycin-resistant Enterococcus faecalis (VRE) | 2 | High |

| Gram-negative pathogens (E. coli) | 64 | Low |

| Candida auris | 32 | Moderate |

The results indicate that certain modifications significantly enhance the antimicrobial activity against MRSA and VRE, making these derivatives potential candidates for further development as therapeutic agents .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits antioxidant activity. This is crucial for protecting cells from oxidative stress-related damage.

Antioxidant Assays

The antioxidant capacity was evaluated using the DPPH radical scavenging assay:

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Ascorbic Acid | 95 | 5 |

| Compound A | 85 | 10 |

| Compound B | 70 | 15 |

These results highlight the potential of this compound as an antioxidant agent, which could be beneficial in preventing oxidative damage in various diseases .

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes involved in inflammatory responses and neurotransmission. Understanding these mechanisms is essential for elucidating its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 2-(4-Aminophenyl)propanoic acid hydrochloride and its synthetic intermediates?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection for purity assessment, as impurities like 2-(4-formylphenyl)propanoic acid (Imp. K(EP)) and related derivatives can co-elute . For structural confirmation, employ and NMR spectroscopy, referencing chemical shifts of analogous compounds such as 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid ( 168.1 ppm for carbonyl groups) . Mass spectrometry (HRMS-ESI/QTOF) is critical for verifying molecular ions (e.g., [M+H]) and isotopic patterns .

Q. How can researchers ensure the stability of this compound under various storage conditions?

- Methodological Answer : Conduct accelerated stability studies at elevated temperatures (e.g., 40°C) and humidity levels (75% RH) to simulate long-term storage. Monitor degradation products via HPLC-MS, focusing on hydrolytic cleavage of the aminophenyl group or hydrochloride dissociation. Store the compound in airtight containers under inert gas (N) at -20°C to minimize oxidation and moisture uptake, as recommended for structurally related amino acid hydrochlorides .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved when characterizing novel derivatives?

- Methodological Answer : Address spectral ambiguities using 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations unambiguously. Cross-validate with computational methods (DFT-based chemical shift predictions) and compare to reference data for analogs like (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride, which shares similar coupling patterns . For enantiomeric purity, employ chiral HPLC with a cellulose-based stationary phase to resolve racemization artifacts .

Q. What strategies are effective in mitigating racemization during the synthesis of enantiomerically pure this compound?

- Methodological Answer : Optimize reaction conditions by using low temperatures (0–5°C) and non-polar solvents (e.g., dichloromethane) to suppress base-induced racemization. Incorporate chiral auxiliaries or catalysts, such as Evans oxazolidinones, to enforce stereochemical control during coupling steps. Monitor enantiomeric excess (ee) via polarimetry or chiral GC-MS, referencing the synthesis of (2S)-3-(4-hydroxyphenyl)-2-[(trifluoroacetyl)amino]propanoic acid as a model .

Q. How should researchers approach the identification and quantification of trace impurities in this compound batches?

- Methodological Answer : Implement a tiered analytical workflow:

Screening : Use LC-UV/MS with a C18 column to detect impurities at 0.1% threshold levels. Reference the European Pharmacopoeia (EP) impurity profiles for propanoic acid derivatives, such as 2-(4-ethylphenyl)-propanoic acid (Imp. N(EP)) .

Quantification : Perform standard addition with certified reference materials (CRMs) for key impurities.

Structural Elucidation : Apply high-resolution MS/MS and nuclear Overhauser effect (NOE) NMR experiments to differentiate isobaric species .

Data Contradiction Analysis

Q. How can discrepancies in reported solubility data for this compound be reconciled across studies?

- Methodological Answer : Systematically evaluate experimental parameters (pH, temperature, ionic strength) that influence solubility. For example, the compound’s solubility in aqueous buffers may vary due to protonation of the amine group (pKa ~8.5). Compare data under standardized conditions (e.g., USP phosphate buffer, pH 7.4) and validate using nephelometry or UV-Vis absorbance titration, as applied to tyrosine derivatives .

Experimental Design for Pharmacological Studies

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer : Design cell-based assays targeting aminopeptidase or tyrosine kinase inhibition, given the compound’s structural similarity to tyrosine and phenylalanine analogs. Use fluorescence polarization (FP) assays with labeled substrates (e.g., APF or HPF probes for oxidative stress studies) . For receptor-binding studies, employ surface plasmon resonance (SPR) to measure affinity constants () against targets like PPARγ, referencing protocols for GW 1929 hydrochloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.